molecular formula C11H14O B1347298 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol CAS No. 6947-15-5

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Cat. No. B1347298
CAS RN: 6947-15-5
M. Wt: 162.23 g/mol
InChI Key: WWPWWAHQDTYCPM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol, also known by its IUPAC name 1,2,3,4-tetrahydro-2-naphthalenylmethanol, is a chemical compound with the molecular formula C11H14O1. It has a molecular weight of 162.231.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.



Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is 1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H21. This indicates the molecular structure of the compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.



Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is an oil at room temperature1. It has a purity of 95%1.


Scientific Research Applications

Self-Assembly and Nanoarchitecture

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol exhibits unique self-assembly properties. Research has shown that this molecule can self-assemble into two distinct chiral structures: a close-packed herringbone structure and a porous pinwheel nanoarchitecture. This phenomenon occurs at the solid/liquid interface, specifically on graphite at room temperature. The self-assembly results in the formation of two equally distributed networks on the surface, showcasing the molecule's potential in nanoarchitectural applications (Silly, Ausset, & Sun, 2017).

Chiral Auxiliary in Asymmetric Reactions

The compound has been successfully employed as a chiral auxiliary in Reformatsky-type reactions. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol through a chemoenzymatic process, demonstrated significant utility in facilitating asymmetric synthesis. This application highlights the compound's role in producing chiral compounds, a critical aspect of medicinal chemistry (Orsini, Sello, Manzo, & Lucci, 2005).

Fuel Oxidation Studies

Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, has been studied extensively for its ignition properties, especially in the context of transportation fuel surrogates. Experiments conducted in heated shock tubes have provided insights into the ignition delays of tetralin/air mixtures under various conditions, including different temperatures, pressures, and fuel concentrations. These studies are instrumental in understanding the combustion characteristics of tetralin, thereby contributing to the development of more efficient and cleaner combustion systems (Raza, Qian, Wang, Mao, Zhu, & Lu, 2020).

Future Directions

I couldn’t find specific information on the future directions of 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWWAHQDTYCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

CAS RN

6947-15-5
Record name NSC56583
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Record name (1,2,3,4-tetrahydronaphthalen-2-yl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 1,2,3,4-tetrahydro-2-naphthoic acid (2.50 g, 14.2 mmol) in 100 ml THF was treated with LiAlH4 (681 mg, 17.04 mmol) and the reaction mixture was heated at reflux for 5 hours. The suspension was cooled to 0° C. and quenched by addition of solid Na2SO4▪10H2O. The mixture was stirred at room temperature for 4 hours. The solid was removed by filtration. Concentration of filtrate in vacuo gave a yellowish oil (2.28 g, 98.8%); 1H NMR (CDCl3, 300 MHz) δ1.43 (m, 1H), 2.00 (m, 2H) 2.51 (dd, J1=16.5 Hz, J2=10.8 Hz, 1H), 2.85 (m, 3H), 3.65 (dd, J1=6.3 Hz, J2=1.2 Hz, 2H), 7.09 (s, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
98.8%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (0.028 mol) 1,2,3,4-tetrahydro-2-naphthoic acid in 30 ml of dry tetrahydrofuran, 1.1 g (0.029 mol) lithium aluminum hydride was added over a period of one half hour. After the addition was completed, the mixture was stirred at room temperature for a period of 2 hours. It was then cooled on ice, and was carefully decomposed with a minimum amount of saturated Na2SO4 solution. The reaction mixture was filtered and washed with ether. The organic layer was combined and extracted with water. Concentration of the dried organic layer yielded 4.4 g of crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalen-2-ylmethanol
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Reactant of Route 6
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Citations

For This Compound
1
Citations
L Costantino, F Gandolfi, C Sorbi… - Journal of medicinal …, 2005 - ACS Publications
In the attempt to define more accurately structure−affinity relationships for σ 1 and σ 2 ligands, we synthesized and tested on σ subtype receptors a series of aralkyl derivatives of 4-…
Number of citations: 35 pubs.acs.org

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